

Sodium tetrafluoroborate as a source of the tetrafluoroborate anion

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Compound of Interest

Compound Name: Sodium tetrafluoroborate

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An In-depth Technical Guide to **Sodium Tetrafluoroborate** as a Source of the Tetrafluoroborate Anion

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrafluoroborate (NaBF_4) is a versatile and stable inorganic salt widely utilized as a primary source of the tetrafluoroborate anion (BF_4^-) in various chemical transformations.^[1] Its utility spans organic synthesis, materials science, and electrochemistry, making it a valuable reagent in both academic research and industrial applications, including the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with detailed experimental protocols and data presented for practical use.

Physicochemical and Spectroscopic Data

Sodium tetrafluoroborate is a white, crystalline solid that is hygroscopic and highly soluble in water.^{[2][3][4]} Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
Chemical Formula	NaBF ₄	[2][5]
Molecular Weight	109.79 g/mol	[2][5][6]
Appearance	Colorless or white rhombic crystals; white crystalline powder	[1][2][7]
Melting Point	384 °C (723 °F; 657 K)	[1][2]
Decomposition Temp.	Decomposes at melting point to Sodium Fluoride (NaF) and Boron Trifluoride (BF ₃)	[1][7]
Density	2.47 g/cm ³ at 20 °C	[1][2][7]
Purity	Commercially available in purities of ≥95%, ≥98%, and ≥99%	[2][5][8]
Solubility in Water	108 g/100 mL at 26 °C	[1][7]
Solubility in other solvents	Methanol (25°C): 4.35 g/100g Ethanol (25°C): 0.47 g/100g Acetone (20°C): 1 g/100g Diethyl ether: Insoluble	[7]
CAS Number	13755-29-8	[5][6][9]

Synthesis of Sodium Tetrafluoroborate

Sodium tetrafluoroborate can be synthesized through several routes, most commonly by neutralizing tetrafluoroboric acid or by direct reaction of boric acid with fluoride sources.[1][10]

Experimental Protocol: Synthesis from Boric Acid and Sodium Fluoride

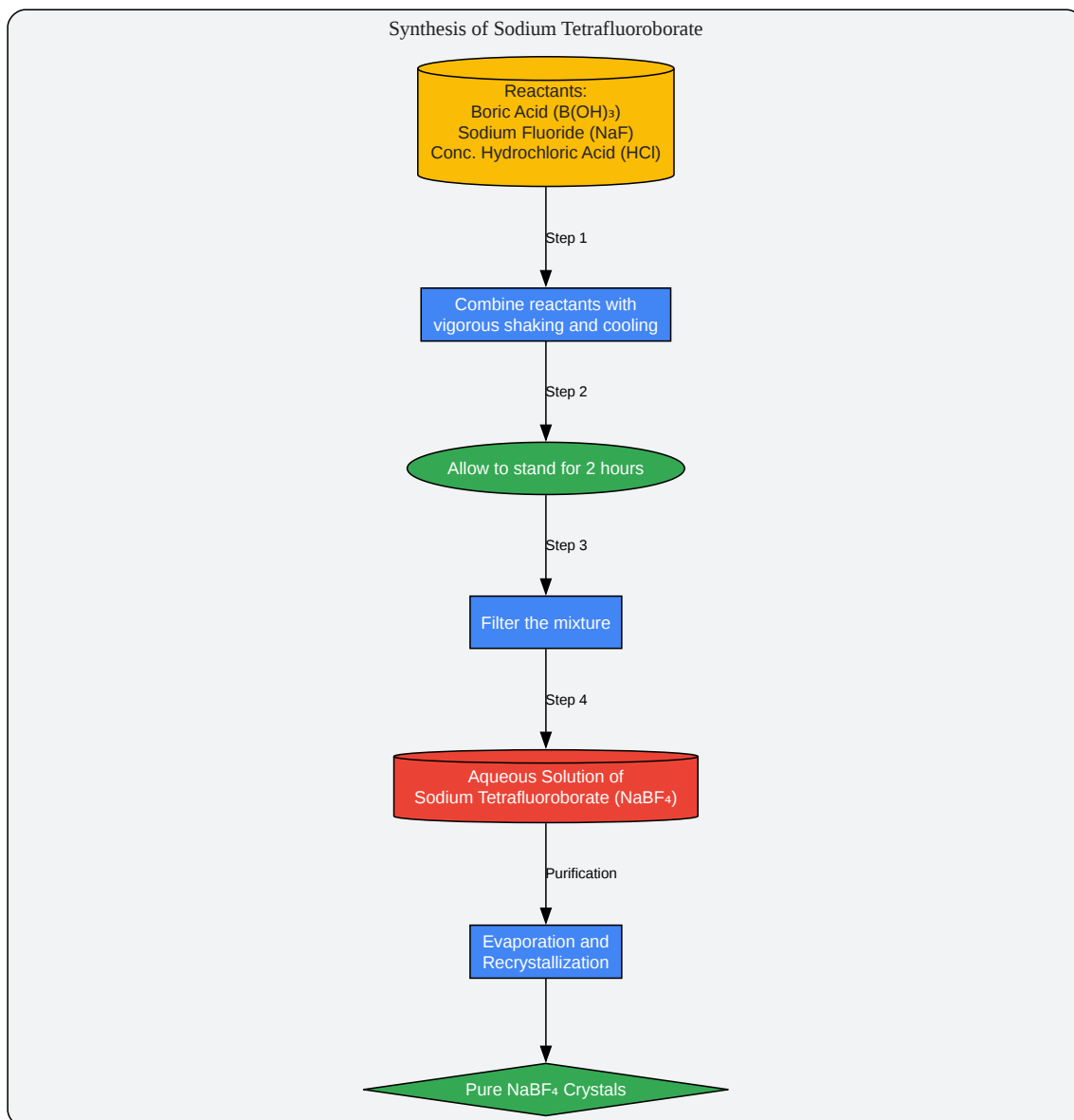
This procedure is a common laboratory method for preparing NaBF₄. [11][12]

Materials:

- Boric Acid ($\text{B}(\text{OH})_3$)
- Sodium Fluoride (NaF)
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- In a suitable reaction vessel, combine boric acid (5.5 mol) and sodium fluoride (22.6 mol).
- With vigorous shaking and occasional cooling to manage the exothermic reaction, add concentrated hydrochloric acid (16.5 mol).
- Allow the mixture to stand for 2 hours to ensure the reaction goes to completion.
- Filter the resulting mixture. The filtrate is a solution containing the product, **sodium tetrafluoroborate**.
- The salt can be crystallized from the solution by evaporation and further purified by recrystallization from hot water.^[9]



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Workflow for the laboratory synthesis of NaBF₄.

Applications as a Tetrafluoroborate Anion Source

The primary utility of NaBF_4 is as a convenient and cost-effective source of the BF_4^- anion. This non-coordinating anion is valued for its stability and its ability to stabilize highly reactive cationic species.

Synthesis of Ionic Liquids

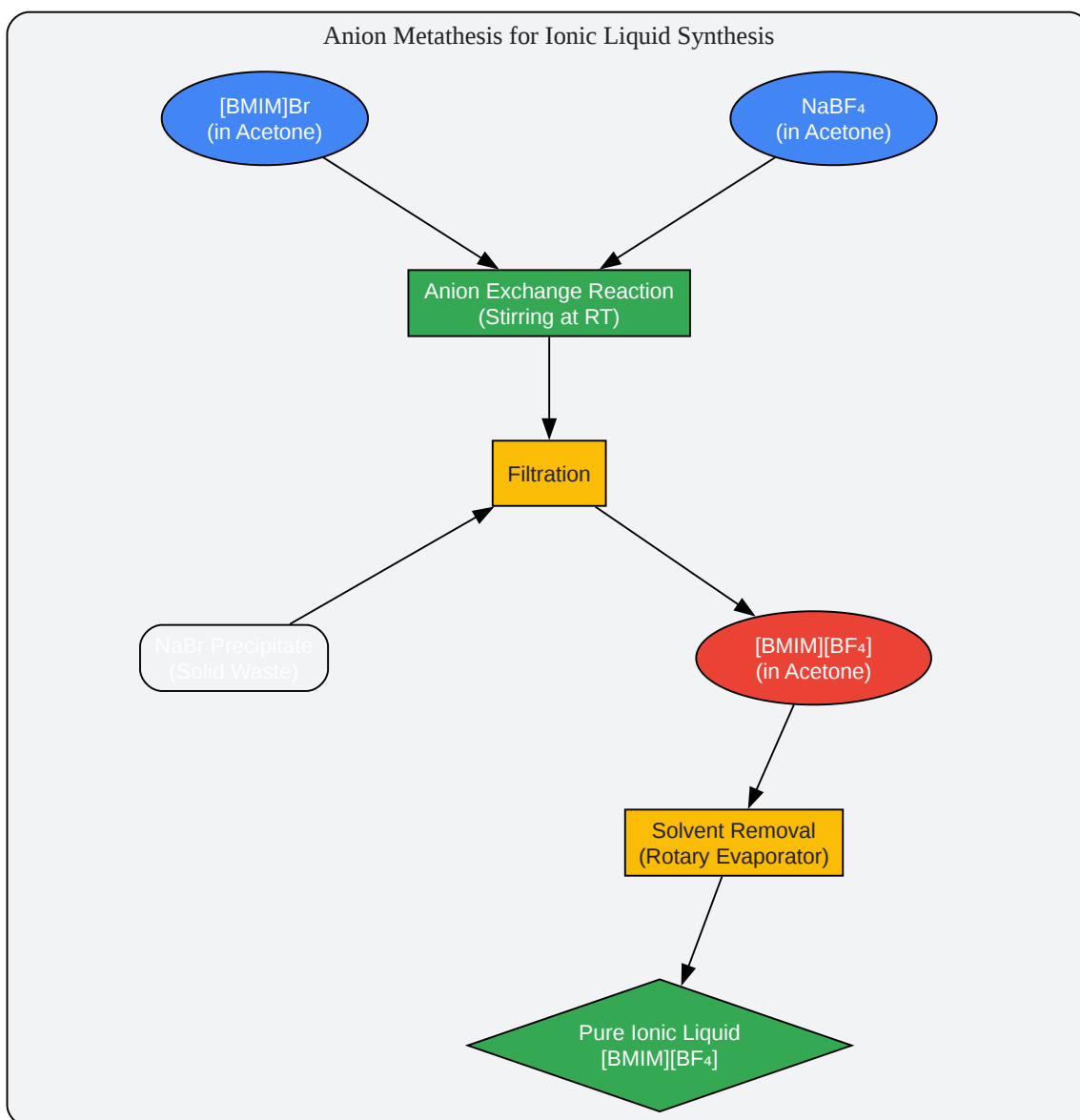
Sodium tetrafluoroborate is extensively used in anion metathesis reactions to prepare ionic liquids (ILs), which are salts with melting points below 100 °C.^{[1][13][14]} These ILs are explored as "green" solvents and electrolytes in various applications.^{[15][16]}

Materials:

- 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)
- **Sodium tetrafluoroborate** (NaBF_4)
- Acetone (or Acetonitrile)

Procedure:

- Dissolve 1-butyl-3-methylimidazolium bromide in acetone in a round-bottom flask.
- In a separate container, dissolve an equimolar amount of **sodium tetrafluoroborate** in acetone.
- Add the NaBF_4 solution to the [BMIM]Br solution and stir the mixture at room temperature.
- A precipitate of sodium bromide (NaBr) will form. The reaction is driven by the low solubility of NaBr in acetone.
- Stir the reaction for several hours to ensure complete anion exchange.
- Filter the mixture to remove the precipitated NaBr.
- Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the ionic liquid, [BMIM][BF_4].^{[13][15]}



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Workflow for the synthesis of an ionic liquid using NaBF₄.

Fluorinating Agent

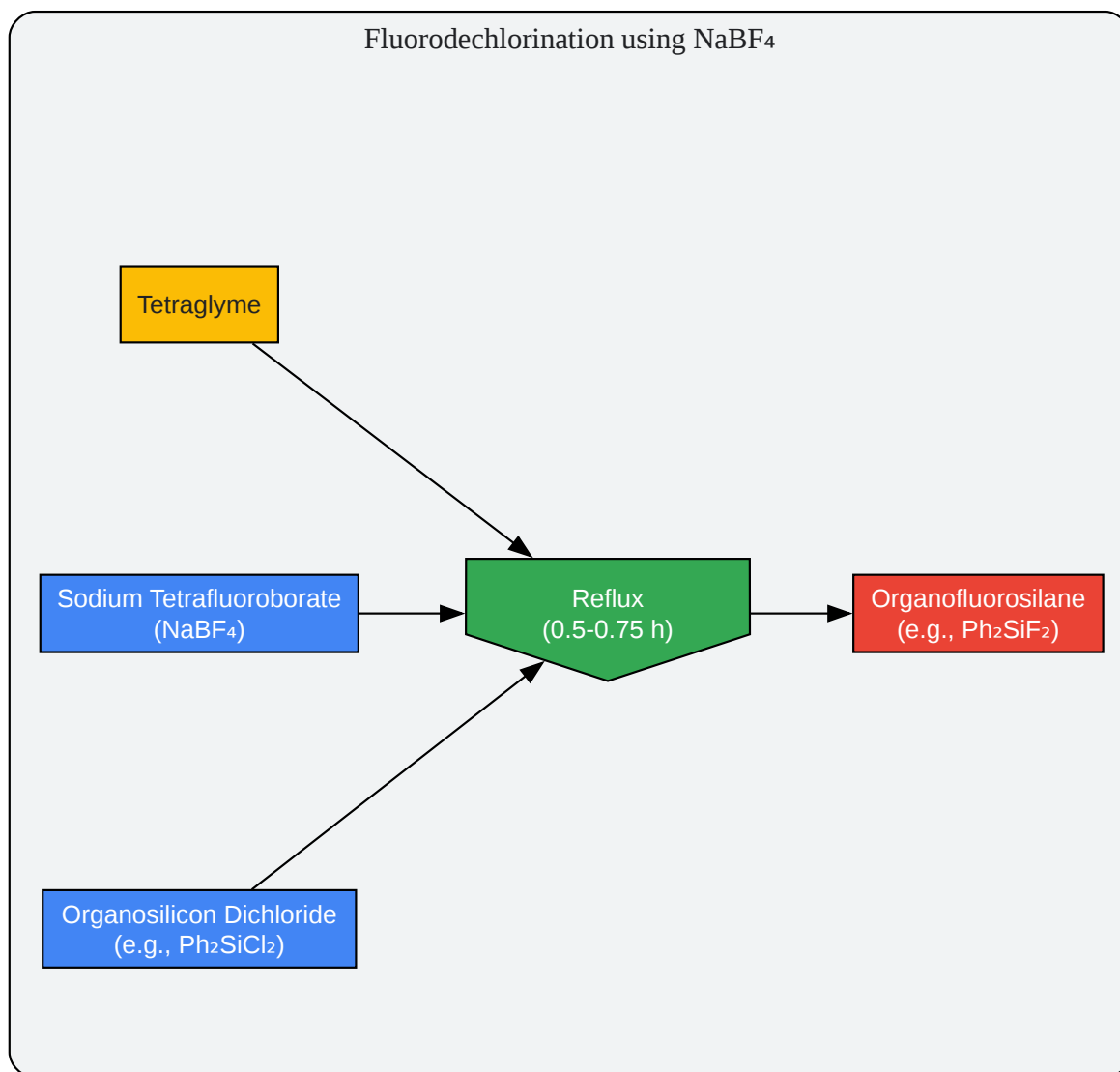
Sodium tetrafluoroborate can act as a nucleophilic fluoride source, particularly in the synthesis of organofluorine compounds, which are crucial in pharmaceuticals and agrochemicals.[5][9] It is especially effective for the fluorodechlorination of activated chlorides, such as organosilicon compounds.[11]

Materials:

- Dichlorodiphenylsilane (Ph_2SiCl_2)
- **Sodium tetrafluoroborate** (NaBF_4)
- Tetraglyme

Procedure:

- In a 50-mL round-bottomed flask equipped with a condenser, add dichlorodiphenylsilane (12 mmol), **sodium tetrafluoroborate** (26 mmol), and tetraglyme (22 mmol).[11]
- Reflux the mixture for 30-45 minutes.
- The product, difluorodiphenylsilane (Ph_2SiF_2), can be isolated by distillation under vacuum, often in near-quantitative yield.[12]



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Logical flow of a fluorodechlorination reaction.

Catalyst in Organic Synthesis

NaBF₄ is an efficient, inexpensive, and water-soluble catalyst for various organic reactions.[17][18] It has been successfully employed in electrophilic substitution reactions, such as the synthesis of bis(indolyl)methanes and 3,4-dihydropyrimidin-2(1H)-ones (Biginelli reaction), which are scaffolds of pharmacological interest.[9][18] Its catalytic activity often stems from its ability to act as a mild Lewis acid or to facilitate the formation of more active catalytic species in situ.

Reaction Data Summary

The following table summarizes yields for representative reactions where **sodium tetrafluoroborate** serves as a key reagent.

Reaction Type	Substrate	Product	Yield (%)	Reference(s)
Fluorodechlorination	Dichlorodiphenylsilane	Difluorodiphenylsilane	~95	[11]
Fluorodechlorination	Trichlorophenylsilane	Trifluorophenylsilane	92	[11]
Ionic Liquid Synthesis	[MDI]Br + NaBF ₄	[MDI][BF ₄]	88.84	[13]

Safety and Handling

Sodium tetrafluoroborate is corrosive and can cause severe skin burns and eye damage.[19][20][21] It is also hygroscopic and sensitive to moisture.[2][3]

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[19][22][23] Use in a well-ventilated area or under a fume hood.[19]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[19][23] Keep containers tightly sealed.[3]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3][19][22]
- Spills: In case of a spill, clean up using dry methods to avoid generating dust.[19]

- Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen fluoride and sodium oxide.[3][9]

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